Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate
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Overview
Description
Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate is an organic compound with the molecular formula C17H16N2O5. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a nitro group, and an amide linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate typically involves the reaction of 3-amino benzoic acid with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of the benzoic acid and the acyl chloride group of the nitrobenzoyl chloride. The resulting product is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, base catalysts.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 3-[(2-methyl-3-aminobenzoyl)amino]benzoate.
Substitution: Various amides depending on the nucleophile used.
Hydrolysis: 3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid.
Scientific Research Applications
Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide linkage and ester group also contribute to the compound’s overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate can be compared with similar compounds such as:
Methyl 3-[(2-nitrobenzoyl)amino]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate: Similar structure but with the nitrobenzoyl group attached at a different position on the benzoic acid ring.
Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate: Similar structure but with a different substitution pattern on the nitrobenzoyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N2O5 |
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Molecular Weight |
328.32g/mol |
IUPAC Name |
ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H16N2O5/c1-3-24-17(21)12-6-4-7-13(10-12)18-16(20)14-8-5-9-15(11(14)2)19(22)23/h4-10H,3H2,1-2H3,(H,18,20) |
InChI Key |
KZEPOULYJQETPJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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